10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a chlorophenyl group, and a thia-tetraazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the benzenesulfonyl amine intermediate. This intermediate is then reacted with a chlorophenylmethyl compound under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacking the complex structure.
Chlorophenylmethyl Compounds: Compounds with similar chlorophenyl groups but different functional groups.
Thia-tetraazatricyclo Compounds: Compounds with similar thia-tetraazatricyclo frameworks but different substituents.
Uniqueness
10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its combination of functional groups and complex structure, which confer specific reactivity and potential biological activity not seen in simpler compounds .
Biological Activity
The compound 10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Weight: 408.87 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research has indicated that compounds similar to this tetraazatricyclo structure exhibit significant antimicrobial properties. A study focused on sulfonamide derivatives demonstrated that they possess micromolar inhibitory activity against various pathogens including Plasmodium falciparum and Burkholderia pseudomallei . The mechanism of action is believed to involve the inhibition of enzymes in the MEP pathway critical for bacterial growth.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, bis-sulfonamides have shown potential as inhibitors of the enzyme IspF (2-methylerythritol 2,4-cyclodiphosphate synthase), which is crucial in the biosynthesis of isoprenoid precursors . This inhibition can lead to the development of new anti-infective agents.
Synthesis and Characterization
A synthesis study reported the successful formation of this compound through a multi-step reaction involving benzenesulfonyl chloride and a chlorophenyl derivative . The final product was characterized using techniques such as NMR and X-ray crystallography to confirm its structure.
Parameter | Value |
---|---|
Chemical Formula | C19H16ClN5O2S |
Molecular Weight | 408.87 g/mol |
Crystal System | Triclinic |
Space Group | P1̅ |
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary in vivo studies have indicated that derivatives of this compound do not exhibit significant mutagenicity . Further studies are required to evaluate chronic toxicity and potential side effects.
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S2/c21-15-9-5-4-6-13(15)12-22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)14-7-2-1-3-8-14/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INILNBAYVGPIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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